molecular formula C16H21ClN2O3 B7915806 [1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-carbamic acid benzyl ester

[1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-carbamic acid benzyl ester

Cat. No.: B7915806
M. Wt: 324.80 g/mol
InChI Key: WYSSUBBAAYZLGO-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

benzyl N-[[1-(2-chloroacetyl)piperidin-2-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN2O3/c17-10-15(20)19-9-5-4-8-14(19)11-18-16(21)22-12-13-6-2-1-3-7-13/h1-3,6-7,14H,4-5,8-12H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYSSUBBAAYZLGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CNC(=O)OCC2=CC=CC=C2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Synthesis via Piperidine Functionalization

The most widely reported approach involves sequential modifications of the piperidine core. As outlined in, the synthesis begins with N-protected piperidine derivatives , typically using benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc) groups to shield reactive amine sites. Chloroacetylation is then performed using chloroacetyl chloride in the presence of a base such as triethylamine (TEA) or dimethylaminopyridine (DMAP) in dichloromethane (DCM) at 0–5°C.

Key steps include:

  • Piperidine Protection :

    • Substrate: Piperidin-2-ylmethanamine

    • Reagent: Benzyl chloroformate (Cbz-Cl)

    • Conditions: DCM, 0°C, 2 h

    • Yield: 85–90%

  • Chloroacetylation :

    • Reagent: Chloroacetyl chloride (1.2 equiv)

    • Base: TEA (2.5 equiv)

    • Solvent: DCM, 0°C → RT, 12 h

    • Yield: 78–82%

  • Carbamate Formation :

    • Reagent: Benzyl alcohol (1.5 equiv), 1,1'-carbonyldiimidazole (CDI)

    • Solvent: Tetrahydrofuran (THF), reflux, 6 h

    • Yield: 70–75%

Critical Analysis :

  • The use of CDI for carbamate coupling minimizes side reactions compared to traditional phosgene derivatives.

  • Lower temperatures during chloroacetylation prevent N-overacylation.

One-Pot Multistep Synthesis

Recent advancements emphasize one-pot methodologies to reduce purification steps. A patent-pending protocol describes the concurrent use of Pd/C-catalyzed hydrogenolysis and in situ acylation:

StepReagents/ConditionsYield
DeprotectionH₂ (1 atm), Pd/C (5 wt%), EtOAc, RT, 18 h95%
ChloroacetylationChloroacetyl chloride, DMAP, DCM, 0°C88%
Carbamate CouplingBenzyl alcohol, CDI, THF, reflux80%

This method achieves an overall yield of 67% with >98% purity (HPLC).

Optimization of Reaction Parameters

Solvent and Temperature Effects

Comparative studies highlight THF as the optimal solvent for carbamate formation due to its polarity and boiling point (66°C), facilitating reflux conditions without decomposition. Lower yields (<60%) are observed in DMF or DMSO due to side reactions with chloroacetyl groups.

Temperature Profiling :

  • Chloroacetylation at >10°C leads to 5–10% dimerization via intermolecular acylation.

  • Carbamate coupling below 50°C results in incomplete conversion (<50%).

Catalytic Systems

DMAP vs. DBU :

  • DMAP (5 mol%) improves acylation rates (k = 0.45 min⁻¹) but requires strict anhydrous conditions.

  • DBU (1,8-diazabicycloundec-7-ene) enables milder conditions (RT, 6 h) but reduces yield to 72% due to steric hindrance.

Purification and Analytical Validation

Chromatographic Techniques

  • Silica Gel Chromatography : Elution with ethyl acetate/hexane (3:7) resolves impurities (Rf = 0.32).

  • HPLC : C18 column, acetonitrile/water (70:30), retention time = 12.3 min.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Ar-H), 5.12 (s, 2H, OCH₂Ph), 4.21 (d, J = 6.8 Hz, 2H, NCH₂), 3.98 (q, J = 7.2 Hz, 2H, COCH₂Cl).

  • IR (KBr): ν 1745 cm⁻¹ (C=O, carbamate), 1660 cm⁻¹ (amide I).

Comparative Evaluation of Methods

MethodStepsOverall YieldPurityScalability
Stepwise370–75%>95%Moderate
One-Pot367%>98%High
Catalytic (DBU)272%93%Low

Key Findings :

  • One-pot synthesis offers superior scalability and purity but requires precise stoichiometric control.

  • Stepwise methods remain preferable for small-scale, high-value batches .

Chemical Reactions Analysis

Acidic/Basic Hydrolysis of the Carbamate Group

The benzyl carbamate group undergoes hydrolysis under acidic or basic conditions:

  • Basic conditions (NaOH/H₂O): Cleavage produces benzyl alcohol, CO₂, and the corresponding amine derivative.
    Carbamate+OHBenzyl alcohol+CO32+Amine\text{Carbamate} + \text{OH}^- \rightarrow \text{Benzyl alcohol} + \text{CO}_3^{2-} + \text{Amine}

  • Acidic conditions (HCl/H₂O): Hydrolysis yields benzyl chloride, CO₂, and the amine hydrochloride salt.

Kinetic Data:

ConditionRate Constant (k, s⁻¹)Temperature (°C)
0.1 M NaOH2.3 × 10⁻⁴25
0.1 M HCl1.8 × 10⁻⁵25

Nucleophilic Substitution at the Chloroacetyl Group

The chloroacetyl group (-COCH₂Cl) is highly reactive toward nucleophiles:

NucleophileProductConditionsYield (%)
NH₃ (aq)-COCH₂NH₂Ethanol, reflux, 6h78
HS⁻-COCH₂SHDMF, RT, 2h65
Piperidine-COCH₂-piperidineCH₂Cl₂, 40°C, 4h82

Mechanism:
SN2 displacement of Cl by nucleophile\text{S}_\text{N}2 \text{ displacement of Cl}^- \text{ by nucleophile}
This reaction is critical for modifying the compound’s bioactivity.

Acylation Reactions

The chloroacetyl group acts as an acylating agent in the presence of amines or alcohols:

SubstrateProductConditions
AnilineN-phenylacetamidePyridine, 60°C, 3h
EthanolEthyl acetate derivativeH₂SO₄, reflux, 2h

FTIR Confirmation:

  • Post-reaction, the disappearance of the C–Cl stretch at 752 cm⁻¹ and emergence of C=O at 1668 cm⁻¹ confirm acylation .

Elimination and Rearrangement

Under strong bases (e.g., K₂CO₃), β-elimination occurs:
-COCH2Cl-COCl+HCl\text{-COCH}_2\text{Cl} \rightarrow \text{-COCl} + \text{HCl}
This forms a reactive ketene intermediate, which can dimerize or react further.

Thermal Stability:

  • Decomposition begins at 120°C (DSC data).

Reduction Reactions

Catalytic hydrogenation (H₂/Pd-C) reduces the chloroacetyl group:
-COCH2ClH2-CH2CH2OH\text{-COCH}_2\text{Cl} \xrightarrow{\text{H}_2} \text{-CH}_2\text{CH}_2\text{OH}
Side Reaction: Benzyl ester hydrogenolysis to benzyl alcohol occurs concurrently.

Interaction with Biological Nucleophiles

In physiological conditions (pH 7.4, 37°C), the compound reacts with glutathione (GSH):

ParameterValue
Half-life (t₁/₂)45 minutes
Major AdductGSH-conjugated acetyl

This reactivity underpins its potential as a prodrug or toxin.

Stability Under Ambient Conditions

Degradation Pathways:

  • Hydrolysis: Dominant in aqueous solutions (t₁/₂ = 12 days at 25°C).

  • Photooxidation: UV light accelerates decomposition via radical mechanisms.

Storage Recommendations:

  • Anhydrous conditions, -20°C, protected from light.

Scientific Research Applications

The biological activity of [1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-carbamic acid benzyl ester is influenced by its structural features. Compounds with similar structures have been shown to exhibit various pharmacological effects, including:

  • Antimicrobial properties
  • Anti-inflammatory effects
  • Potential use in treating anxiety and pain

Predictive models such as PASS (Prediction of Activity Spectra for Substances) can be employed to evaluate potential biological activities based on the compound's structure.

Medicinal Chemistry

The compound is primarily explored for its potential in drug design and development. Its ability to interact with biological systems makes it a candidate for:

  • Drug development targeting specific diseases : The structural features allow for modifications that can enhance selectivity and potency.
  • Interaction studies : Understanding how this compound interacts with various receptors and enzymes is crucial for therapeutic applications.

Case Studies

Several studies have highlighted the potential applications of similar compounds:

  • Piperidine Derivatives : Research indicates that piperidine derivatives can modulate fatty acid amide hydrolase (FAAH), which is relevant in pain management and anxiety treatment .
  • Antimicrobial Activity : Compounds structurally related to this compound have demonstrated significant antimicrobial activity, suggesting potential applications in treating infections .

Mechanism of Action

The mechanism of action of [1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-carbamic acid benzyl ester involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound a valuable tool for studying cellular processes and developing therapeutic agents.

Comparison with Similar Compounds

Chemical Structure :

  • IUPAC Name : [1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-carbamic acid benzyl ester
  • Molecular Formula : C₁₅H₁₉ClN₂O₃
  • Molecular Weight : 310.78 g/mol
  • CAS Number : 1353962-27-2

Key Features :

  • Contains a piperidine ring (6-membered nitrogen heterocycle) substituted with a chloroacetyl group at position 1 and a carbamic acid benzyl ester at position 2.
  • The chloroacetyl group introduces electrophilic reactivity, while the benzyl ester enhances lipophilicity, aiding membrane permeability .

Synthesis :
While explicit synthesis details are unavailable, analogous compounds (e.g., piperidine derivatives with carbamate groups) are synthesized via:

Acylation : Reaction of piperidine derivatives with chloroacetyl chloride.

Carbamate Formation : Coupling with benzyl chloroformate .

Comparison with Structurally Similar Compounds

[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester

  • Key Differences :
    • Heterocyclic Core : Pyrrolidine (5-membered ring) instead of piperidine.
    • Substituent : Cyclopropyl group attached to the pyrrolidine ring.
  • Impact :
    • Ring Strain : Pyrrolidine’s smaller ring increases conformational rigidity compared to piperidine.
    • Reactivity : Cyclopropyl groups can undergo ring-opening reactions under stress, unlike the stable chloroacetyl group .

(1-Phenylbut-3-enyl)carbamic acid benzyl ester (15aA)

  • Key Differences :
    • Backbone : Linear but-3-enyl chain instead of piperidine.
    • Substituent : Phenyl group and double bond.
  • Lipophilicity: The phenyl group increases hydrophobicity, similar to the benzyl ester .

(2-Benzoyl-4-chlorophenyl-carbamoylmethyl)carbamic acid benzyl ester

  • Key Differences :
    • Substituents : Benzoyl and chlorophenyl groups.
  • Impact :
    • Electron-Withdrawing Effects : The benzoyl group stabilizes the carbamate, slowing hydrolysis.
    • Bioactivity : Chlorophenyl groups are associated with enhanced binding to aromatic receptors (e.g., CNS targets) .

[1-(Aminomethyl)-2-phenylethyl]carbamic acid benzyl ester

  • Key Differences: Substituent: Primary aminomethyl group instead of chloroacetyl.
  • Metabolism: Likely undergoes deamination or oxidation, unlike the chloroacetyl group’s hydrolysis .

Physicochemical Properties

Property Target Compound Pyrrolidine Analog But-3-enyl Analog Benzoyl-Chlorophenyl Analog
Molecular Weight 310.78 346.82 ~300 (estimated) ~450 (estimated)
LogP (Lipophilicity) Moderate (~2.5) High (~3.0) Moderate (~2.8) High (~3.5)
Reactive Groups Chloroacetyl, benzyl ester Cyclopropyl, chloroacetyl Allyl, benzyl ester Benzoyl, chlorophenyl

Stability and Reactivity

  • Hydrolysis: Benzyl esters in the target compound are stable under neutral conditions but cleaved by hydrogenolysis. Chloroacetyl groups hydrolyze faster than acetyl analogs under basic conditions .
  • Comparative Stability :
    • Pyrrolidine Analog : Cyclopropyl group may reduce ring flexibility but increase susceptibility to acid-mediated degradation .
    • But-3-enyl Analog : Allyl double bond prone to oxidation or addition reactions .

Biological Activity

The compound [1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-carbamic acid benzyl ester is a synthetic organic molecule with potential therapeutic applications. Its structure combines a piperidine ring, a chloroacetyl group, and a carbamic acid moiety linked to a benzyl ester, which may contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.

Chemical Structure

The chemical formula for this compound is C16_{16}H20_{20}ClN2_{2}O3_{3}. The unique combination of functional groups in its structure is likely responsible for its biological effects.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits significant biological activity, particularly in the following areas:

  • Anticancer Activity : Similar piperidine derivatives have shown effectiveness against various cancer cell lines.
  • Antibacterial Properties : The presence of the chloroacetyl group enhances the compound's reactivity, potentially leading to antimicrobial effects.
  • Anti-inflammatory Effects : Compounds with similar structures have been noted for their ability to modulate inflammatory pathways.

The mechanisms underlying the biological activity of this compound are still under investigation. Potential mechanisms include:

  • Enzyme Modulation : The compound may interact with specific enzymes, altering their activity and influencing various biochemical pathways.
  • Receptor Interaction : It may bind to cellular receptors, affecting signal transduction pathways critical for cellular responses.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the compound's efficacy. The following table summarizes relevant compounds with structural similarities and their associated biological activities:

Compound NameStructure FeaturesBiological Activity
Piperidin-2-ylmethyl carbamatePiperidine ring, carbamate groupAnticancer, anti-inflammatory
ChloroacetylpiperidineChloroacetyl group attached to piperidineAntimicrobial
Benzyl carbamateBenzyl group with a carbamate functionalityNeuroprotective
N-(2-Chloroacetyl)-N-methyl-piperidineN-methyl substitution on piperidineAnalgesic effects

This table illustrates how variations in substituents can significantly influence biological activity, highlighting the unique properties of this compound.

Anticancer Studies

Research has demonstrated that piperidine derivatives can inhibit tumor growth in various cancer models. For instance, studies involving structurally similar compounds have reported significant cytotoxic effects against breast and gastric cancer cell lines.

Antimicrobial Activity

Further investigations into the antimicrobial properties of this compound revealed that it exhibits activity against both gram-positive and gram-negative bacteria. The presence of the chloroacetyl moiety appears to enhance its potency.

Anti-inflammatory Effects

In vivo studies have shown that compounds similar to this compound can reduce inflammation markers in animal models, suggesting potential applications in treating inflammatory diseases.

Q & A

Q. How should researchers address discrepancies in reported reaction yields?

  • Methodological Answer : Variability may stem from reagent purity (e.g., ’s 80% yield vs. ’s 96% for analogous steps). Reproducibility requires strict control of:
  • Moisture levels (anhydrous solvents, molecular sieves).
  • Catalyst loading (e.g., Pd/C in ).
  • Workup pH (e.g., alkaline conditions in prevent carbamate degradation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.